4-Bromobenzyl mercaptan

Overview

Description

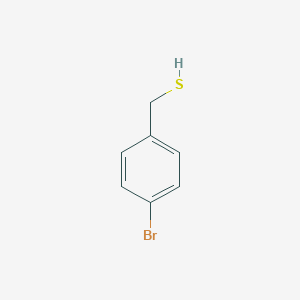

4-Bromobenzyl mercaptan, also known as (4-bromophenyl)methanethiol, is an organic compound with the molecular formula C7H7BrS. It is characterized by the presence of both bromine and thiol functional groups. This compound is typically a colorless to pale yellow liquid and is known for its applications in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromobenzyl mercaptan can be synthesized through the reaction of 4-bromobenzyl chloride with sodium hydrosulfide in an aqueous medium. The reaction typically proceeds under mild conditions, with the temperature maintained around room temperature to slightly elevated temperatures. The reaction can be represented as follows:

C6H4BrCH2Cl+NaHS→C6H4BrCH2SH+NaCl

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors. These methods ensure higher yields and better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 4-Bromobenzyl mercaptan undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.

Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction Reactions: The bromine atom can be reduced to form the corresponding benzyl mercaptan.

Common Reagents and Conditions:

Desulfurization: Molybdenum hexacarbonyl in tetrahydrofuran can be used to desulfurize this compound to form 4-bromotoluene.

Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the thiol group.

Major Products Formed:

4-Bromotoluene: Formed through desulfurization.

Disulfides and Sulfonic Acids: Formed through oxidation of the thiol group.

Scientific Research Applications

Chemical Synthesis

Building Block for Pharmaceuticals and Agrochemicals

4-Bromobenzyl mercaptan serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. Its thiol group (-SH) allows for nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. For instance, it can be utilized to synthesize 4-bromotoluene and other derivatives that are important in medicinal chemistry .

Synthesis of Functional Materials

The compound is also used in the creation of functional materials, particularly those that require specific thiol functionalities. Its reactivity can be exploited in the development of polymeric materials and coatings that enhance durability and chemical resistance .

Biological Applications

Cell Biology and Proteomics

In cell biology, this compound is employed as a reagent in proteomics research. It can be used for labeling proteins or modifying biomolecules, which aids in studying protein interactions and functions . This application is particularly relevant in the development of targeted therapies where understanding protein behavior is crucial.

Antioxidant Studies

Research has indicated that compounds containing thiol groups, like this compound, may exhibit antioxidant properties. This suggests potential applications in studying oxidative stress-related diseases .

Analytical Chemistry

Chromatography

this compound is utilized in chromatography techniques for the separation and analysis of complex mixtures. Its unique chemical properties enable it to act as a derivatizing agent that enhances detection sensitivity for various analytes .

Molecular Testing

The compound finds applications in molecular testing methodologies, particularly those involving DNA and RNA analysis. It can assist in the preparation of samples for accurate molecular diagnostics .

Case Studies

Mechanism of Action

The mechanism of action of 4-bromobenzyl mercaptan involves its reactivity with various nucleophiles and electrophiles. The thiol group can form strong bonds with metals, making it useful in catalysis and coordination chemistry.

Comparison with Similar Compounds

- 2-Bromobenzyl mercaptan

- 4-Methoxythiophenol

- 4-Chlorobenzenemethanethiol

- Benzyl mercaptan

- 4′-Bromo-4-mercaptobiphenyl

Comparison: 4-Bromobenzyl mercaptan is unique due to the presence of both bromine and thiol functional groups, which provide it with distinct reactivity patterns. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .

Biological Activity

4-Bromobenzyl mercaptan (C7H7BrS), also known by its CAS registry number 19552-10-4, is an organosulfur compound characterized by a bromobenzyl group attached to a thiol functional group. This compound has garnered attention for its potential biological activities, particularly in toxicity studies and its interactions with various biological systems. This article provides a comprehensive overview of the biological activity of this compound, including its toxicity profile, biochemical interactions, and potential therapeutic implications.

- Molecular Formula : C7H7BrS

- Appearance : Colorless to pale yellow liquid

- Odor : Distinctive, often described as unpleasant

Toxicity Profile

This compound exhibits significant toxicity, classified as harmful if swallowed and capable of causing skin irritation upon contact. The compound's toxicological effects can be summarized as follows:

| Toxicity Aspect | Description |

|---|---|

| Acute Toxicity | Harmful if ingested; may cause respiratory issues. |

| Skin Irritation | Causes irritation on contact. |

| Potential Hazards | Similar hazards to other thiols, including oxidative stress. |

The toxicity of this compound suggests that it can interact adversely with cellular components, potentially leading to oxidative stress and other biochemical disruptions. These interactions necessitate careful handling in laboratory settings.

While specific research on the mechanisms of action for this compound is limited, its structural similarities to other thiols indicate potential pathways for biological activity:

- Oxidative Stress : Thiols are known to participate in redox reactions, which can lead to oxidative stress within cells.

- Protein Interactions : The reactive thiol group may interact with proteins, potentially leading to modifications that disrupt normal cellular functions.

Further studies are required to elucidate the precise mechanisms through which this compound exerts its biological effects.

Case Studies and Research Findings

Research findings regarding this compound primarily focus on its toxicity and potential biochemical interactions:

- A study highlighted that compounds with similar structures often exhibit varying degrees of cytotoxicity against human cancer cell lines. While direct studies on this compound are scarce, it is hypothesized that its reactivity may result in significant cytotoxic effects comparable to related compounds .

- The compound's interactions with glutathione (GSH) suggest that it may form conjugates that could influence its pharmacokinetic properties and toxicity outcomes .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Chemical Formula | Notable Characteristics |

|---|---|---|

| Benzyl mercaptan | C7H8S | Commonly used as a fragrance; less toxic than brominated variants. |

| 2-Bromobenzyl mercaptan | C7H8BrS | Similar reactivity; potential for varied biological activity. |

| 4-Chlorobenzyl mercaptan | C7H7ClS | Exhibits similar biological activity but with chlorine instead of bromine. |

Properties

IUPAC Name |

(4-bromophenyl)methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrS/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCKXDPCCYHFMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90297189 | |

| Record name | 4-Bromobenzyl mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90297189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19552-10-4 | |

| Record name | 19552-10-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromobenzyl mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90297189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-bromophenyl)methanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-bromobenzyl mercaptan help researchers study drug-induced toxicity?

A1: this compound acts as a reactive metabolite trapping agent. Certain drugs, when metabolized by the body, can form short-lived, reactive intermediates capable of causing cellular damage. 4-BBM effectively "captures" these elusive intermediates by forming stable adducts, allowing researchers to identify their presence and gain insights into the drug's toxicity mechanisms.

Q2: What makes this compound particularly suitable for trapping reactive metabolites?

A2: The structure of this compound contributes to its effectiveness. Its thiol (-SH) group is highly nucleophilic, meaning it readily reacts with electrophilic centers often found in reactive metabolites. This reactivity ensures efficient trapping of these transient species. Additionally, the bromobenzyl moiety provides a characteristic mass signature detectable by analytical techniques like LC-MS/MS, facilitating the identification and characterization of the trapped adducts [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.